molecular formula C15H14N2O B8810842 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole

5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B8810842
M. Wt: 238.28 g/mol
InChI Key: BFSHISSBOVTHEE-UHFFFAOYSA-N
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Description

5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-propyl-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C15H14N2O/c1-2-3-11-4-5-14-13(10-11)17-15(18-14)12-6-8-16-9-7-12/h4-10H,2-3H2,1H3

InChI Key

BFSHISSBOVTHEE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.2 g of 2-amino-4-propylphenol, 0.98 g of isonicotinic acid and 32.8 g of polyphosphoric acid was stirred while heating at 190° C. for five hours. The mixture was cooled to room temperature and then poured into an ice-cooled aqueous solution of sodium hydroxide, followed by extraction with ethyl acetate three times. The combined organic layers were washed with water and a saturated sodium chloride solution, and dried over magnesium sulfate. Activated carbon was added thereto, which was filtered through Celite™. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.72 g of 5-propyl-2-(pyridin-4-yl)-benzoxazole (hereinafter, referred to as “active compound 1”).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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